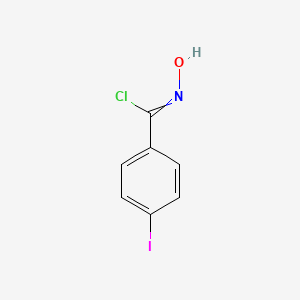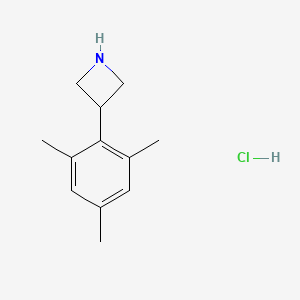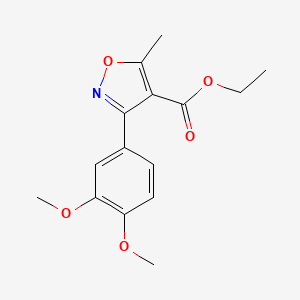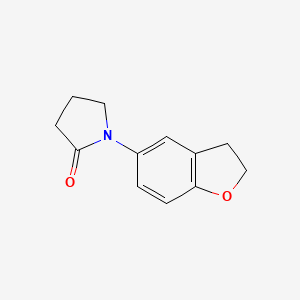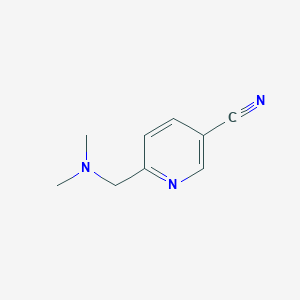![molecular formula C14H12N2O2S B13703883 3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
3-Tosylpyrrolo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tosylpyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings with a tosyl group attached at the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine typically involves the cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC). This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tosylpyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring system.
Cycloaddition Reactions: It can engage in cycloaddition reactions with other heterocumulenes, forming complex fused ring systems.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-c]pyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Tosylpyrrolo[1,2-c]pyrimidine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer and antiviral agents.
Material Science: The compound’s fluorescent properties make it useful in the development of electrochemical sensors and other optoelectronic devices.
Biological Studies: It is used in the synthesis of biologically active molecules, aiding in the study of cellular processes and disease mechanisms.
Wirkmechanismus
The mechanism of action of 3-Tosylpyrrolo[1,2-c]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as protein kinase inhibitors, blocking the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells . Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in antiviral research .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylpyrrolo[1,2-c]pyrimidine
- 3-Phenylpyrrolo[1,2-c]pyrimidine
- 3-Tosylpyrrolo[2,3-d]pyrimidine
Comparison: 3-Tosylpyrrolo[1,2-c]pyrimidine is unique due to the presence of the tosyl group, which enhances its reactivity and allows for diverse chemical modifications. Compared to its analogs, such as 3-Methylpyrrolo[1,2-c]pyrimidine and 3-Phenylpyrrolo[1,2-c]pyrimidine, the tosyl derivative exhibits distinct electronic properties and improved solubility in organic solvents . These characteristics make it a more versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C14H12N2O2S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonylpyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)14-9-12-3-2-8-16(12)10-15-14/h2-10H,1H3 |
InChI-Schlüssel |
BZKWJXSPTMRDGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


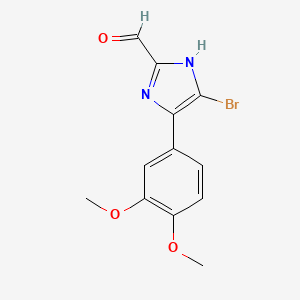

![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
